Home > Products > Screening Compounds P113762 > 16-Desmethyl-16-(hydroxymethyl)rifaximin
16-Desmethyl-16-(hydroxymethyl)rifaximin - 1210022-90-4

16-Desmethyl-16-(hydroxymethyl)rifaximin

Catalog Number: EVT-1486592
CAS Number: 1210022-90-4
Molecular Formula: C₄₃H₅₁N₃O₁₂
Molecular Weight: 801.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound identified by UNII “X5ZC3G20EC” is also known as 16-Desmethyl-16-(Hydroxymethyl)Rifaximin . It is a chemical compound that has various applications in scientific research.


Molecular Structure Analysis

The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The preferred means for defining a chemical substance is by its two-dimensional molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure . These properties can include mechanical, rheological, optical, and morphological characteristics .

Overview

16-Desmethyl-16-(hydroxymethyl)rifaximin is a semi-synthetic derivative of rifaximin, which is an antibiotic primarily used for treating gastrointestinal infections, particularly those caused by non-invasive strains of Escherichia coli. This compound is classified under the rifamycin class of antibiotics, which are known for their broad-spectrum antibacterial properties. The compound's molecular formula is C43H51N3O12C_{43}H_{51}N_{3}O_{12}, and it has a molecular weight of approximately 801.90 g/mol .

Synthesis Analysis

The synthesis of 16-Desmethyl-16-(hydroxymethyl)rifaximin can be achieved through various methods, including chemical modifications of rifaximin. A common approach involves the reduction of the carbonyl group in the 16-position of the rifaximin structure to yield the hydroxymethyl derivative. The synthesis typically requires specific reagents and conditions to ensure selectivity and yield.

Technical details include:

  • Starting Material: Rifaximin as the primary precursor.
  • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
  • Conditions: The reaction may require controlled temperatures and inert atmospheres to prevent oxidation.

The detailed reaction mechanisms and conditions are often proprietary or protected under patents, with specific methodologies outlined in scientific literature .

Molecular Structure Analysis

The molecular structure of 16-Desmethyl-16-(hydroxymethyl)rifaximin features a complex arrangement typical of rifamycin derivatives. Its structure includes multiple hydroxyl groups, a methoxy group, and a unique bicyclic core that contributes to its pharmacological activity.

Key structural data:

  • Molecular Formula: C43H51N3O12C_{43}H_{51}N_{3}O_{12}
  • Molecular Weight: 801.90 g/mol
  • Structural Characteristics: The compound maintains the characteristic rifamycin skeleton with modifications that enhance its solubility and antibacterial properties.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

16-Desmethyl-16-(hydroxymethyl)rifaximin undergoes various chemical reactions typical of antibiotics, including:

  • Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and efficacy.
  • Oxidation/Reduction: The hydroxymethyl group can participate in redox reactions, potentially influencing its antibacterial activity.
  • Conjugation Reactions: It may form conjugates with other molecules in biological systems, impacting its pharmacokinetics.

Technical details concerning these reactions often involve specific conditions such as pH levels, temperature, and solvent systems that can alter reaction pathways and product yields .

Mechanism of Action

The mechanism of action for 16-Desmethyl-16-(hydroxymethyl)rifaximin primarily involves inhibition of bacterial RNA synthesis. It binds to the beta-subunit of bacterial RNA polymerase, thereby preventing transcription and ultimately leading to bacterial cell death.

Key points include:

  • Target Enzyme: Bacterial RNA polymerase.
  • Binding Affinity: The structural modifications in this derivative may enhance binding affinity compared to its parent compound.
  • Spectrum of Activity: Effective against a variety of gram-positive and gram-negative bacteria, particularly those associated with gastrointestinal infections .
Physical and Chemical Properties Analysis

The physical and chemical properties of 16-Desmethyl-16-(hydroxymethyl)rifaximin are crucial for understanding its behavior in biological systems:

PropertyValue
Molecular FormulaC43H51N3O12C_{43}H_{51}N_{3}O_{12}
Molecular Weight801.90 g/mol
DensityApproximately 1.4 g/cm³
Melting Point200–205 °C (decomposes)
SolubilitySoluble in ethanol; limited in water
LogP (octanol-water partition coefficient)3.22

These properties influence the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion .

Applications

The primary application of 16-Desmethyl-16-(hydroxymethyl)rifaximin lies in its use as an antibiotic agent for treating gastrointestinal disorders such as:

  • Traveler's Diarrhea: Effective against non-invasive strains causing this condition.
  • Irritable Bowel Syndrome: Used to alleviate symptoms associated with this chronic condition.

Additionally, ongoing research may explore its potential use in treating other infections or as a part of combination therapies due to its unique mechanism of action and favorable safety profile .

Introduction to 16-Desmethyl-16-(hydroxymethyl)rifaximin

Structural Relationship to Rifamycin Derivatives

The structural architecture of 16-desmethyl-16-(hydroxymethyl)rifaximin positions it within the broader rifamycin antibiotic family, characterized by a complex polycyclic system with strategic functional group modifications. This derivative shares the benzimidazo[1,2-a]rifamycin core structure common to rifamycins but features distinct modifications at the C-16 position. Specifically, the replacement of the typical methyl group with a hydroxymethyl moiety differentiates it structurally from rifaximin (C₄₃H₅₁N₃O₁₁) and results in the molecular formula C₄₃H₅₁N₃O₁₂ [1] [4].

The compound's three-dimensional configuration is defined by extensive stereochemistry, with nine defined stereocenters and specific geometric arrangements (denoted as 2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E). This absolute stereochemistry governs its spatial orientation and potential interactions with biological targets. The hydroxymethyl substitution at C-16 introduces enhanced polarity compared to rifaximin, which may influence solubility parameters and molecular reactivity. Despite this modification, the compound retains key pharmacophoric elements essential for antibiotic activity, including the polyketide chain and the naphthofuran core responsible for binding to bacterial RNA polymerase [4] [5].

Table 1: Comparative Structural Features of Rifaximin Derivatives

Structural FeatureRifaximin16-Desmethyl-16-(hydroxymethyl)rifaximin
Molecular FormulaC₄₃H₅₁N₃O₁₁C₄₃H₅₁N₃O₁₂
Molecular Weight (g/mol)785.89801.88
C-16 SubstituentMethyl (-CH₃)Hydroxymethyl (-CH₂OH)
Defined Stereocenters99
Key Functional GroupsAcetate at C-25, Multiple hydroxyl groupsAcetate at C-25, Additional hydroxymethyl group
Stereochemical Designation(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)

Historical Development and Discovery

The emergence of 16-desmethyl-16-(hydroxymethyl)rifaximin is intrinsically linked to the broader development trajectory of rifaximin, which was first synthesized in the 1980s by Italian researchers seeking gastrointestinal-specific rifamycin derivatives. While rifaximin itself received initial approval in Italy in 1987 and subsequently in over 30 countries, its structural analogs like 16-desmethyl-16-(hydroxymethyl)rifaximin were identified later during advanced analytical characterization of rifaximin and its related substances [2].

This derivative likely originated from deliberate structural modifications during semi-synthetic optimization processes aimed at enhancing rifaximin's properties or understanding its metabolic pathways. Pharmaceutical manufacturers developed such analogs to explore structure-activity relationships and identify potential impurities that could arise during synthesis or storage. The compound was formally documented in chemical registries with the CAS Registry Number (1210022-90-4) and assigned the unique identifier UNII X5ZC3G20EC, reflecting its recognition as a distinct chemical entity in pharmaceutical science [4] [5].

The synthesis of 16-desmethyl-16-(hydroxymethyl)rifaximin would typically involve multi-step chemical transformations starting from rifamycin SV or related precursors. Key synthetic steps would include selective demethylation at position 16 followed by hydroxymethylation, while preserving the complex stereochemistry of the rifamycin scaffold. Analytical identification of this compound as "Rifaximin Impurity H" in the European Pharmacopoeia underscores its significance in quality control during rifaximin manufacturing, ensuring the purity and consistency of the pharmaceutical product [4] [5].

Significance in Antimicrobial and Gastrointestinal Research

Within pharmaceutical research, 16-desmethyl-16-(hydroxymethyl)rifaximin serves as a critical reference standard for analytical characterization of rifaximin drug substances and products. Its structural similarity to rifaximin makes it valuable for impurity profiling and stability studies, where it helps manufacturers detect and quantify potential degradation products. This analytical role contributes directly to maintaining the quality and safety profiles of rifaximin medications used clinically for gastrointestinal conditions [4] [5].

From a pharmacological perspective, while direct therapeutic applications of this specific derivative are not documented in the literature, its structural relationship to rifaximin offers insights into molecular recognition by bacterial targets. As a rifamycin derivative, it likely retains the core mechanism of inhibiting DNA-dependent RNA polymerase in susceptible bacteria, thereby blocking protein synthesis. The hydroxymethyl modification at C-16 represents a strategic region of the molecule near the ansa chain, which influences interactions with the RNA polymerase binding pocket. Research on such modifications provides valuable structure-activity relationship (SAR) data that may inform the design of future antibiotics with optimized binding characteristics or reduced resistance potential [2] [3].

In gastrointestinal research contexts, rifaximin derivatives contribute to understanding local pharmacological actions within the gut environment. The hydroxymethyl modification may alter solubility characteristics, potentially affecting distribution along the gastrointestinal tract. Such physicochemical properties are particularly relevant to rifaximin's localized mechanism of action, where minimal systemic absorption is desirable for targeting enteric pathogens while minimizing systemic effects. Studies on structural analogs thus advance the development of non-absorbed antibiotics for conditions like traveler's diarrhea, irritable bowel syndrome, and hepatic encephalopathy [2] [3].

Table 2: Nomenclature and Identifiers for 16-Desmethyl-16-(hydroxymethyl)rifaximin

Nomenclature TypeDesignation
Systematic IUPAC Name(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-16-(hydroxymethyl)-27-methoxy-2,4,11,20,22,24,26-heptamethyl-1,15-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)[1]benzofuro[4,5-e]pyrido[1,2-a]benzimidazol-25-yl acetate
CAS Registry Number1210022-90-4
UNII IdentifierX5ZC3G20EC
Other Chemical IdentifiersCID 46927912 (PubChem); DTXSID10861028 (EPA CompTox)
Pharmaceutical DesignationRifaximin Impurity H (EP)
Molecular FormulaC₄₃H₅₁N₃O₁₂
SMILES NotationCO[C@H]1\C=C\O[C@@]2(C)OC3=C(C2=O)C4=C5N=C6C=C(C)C=CN6C5=C(NC(=O)C(CO)=C\C=C[C@H](C)C@HC@@HC@@HC@@HC@H[C@@H]1C)C(O)=C4C(O)=C3C
InChI KeyQCTUFZPLJLQLQM-SRVBJRABSA-N

Properties

CAS Number

1210022-90-4

Product Name

16-Desmethyl-16-(hydroxymethyl)rifaximin

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

Molecular Formula

C₄₃H₅₁N₃O₁₂

Molecular Weight

801.88

InChI

InChI=1S/C43H51N3O12/c1-19-13-15-46-28(17-19)44-32-29-30-37(51)24(6)40-31(29)41(53)43(8,58-40)56-16-14-27(55-9)21(3)39(57-25(7)48)23(5)36(50)22(4)35(49)20(2)11-10-12-26(18-47)42(54)45-33(34(32)46)38(30)52/h10-17,20-23,27,35-36,39,47,49-52H,18H2,1-9H3,(H,45,54)/b11-10+,16-14+,26-12-/t20-,21+,22+,23+,27-,35-,36+,39+,43-/m0/s1

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)CO

Synonyms

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-16-(hydroxymethyl)-27-methoxy-2,4,11,20,22,24,26-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione; Rifa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.